molecular formula C9H8BNO4 B8202413 2-borono-1H-indole-7-carboxylic acid

2-borono-1H-indole-7-carboxylic acid

Cat. No.: B8202413
M. Wt: 204.98 g/mol
InChI Key: UJIIFFGDRFNQAG-UHFFFAOYSA-N
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Description

2-Borono-1H-indole-7-carboxylic acid is a boronic acid-functionalized indole derivative characterized by a borono (-B(OH)₂) group at position 2 and a carboxylic acid (-COOH) group at position 7 of the indole scaffold. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a candidate for synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-borono-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11,14-15H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIIFFGDRFNQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C(=CC=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-borono-1H-indole-7-carboxylic acid typically involves the reaction of indole derivatives with boronic acids. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-borono-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-borono-1H-indole-7-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups CAS Number Key Applications/Properties
This compound Borono (2), Carboxylic acid (7) -B(OH)₂, -COOH Not provided Potential cross-coupling reagent, drug intermediate
7-Chloro-1H-indole-2-carboxylic acid Chloro (7), Carboxylic acid (2) -Cl, -COOH 28899-75-4 Pharmaceutical intermediate (anti-inflammatory agents)
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride Phenyl (3), Carboxylic acid (7) -C₆H₅, -COOH (as HCl salt) Not provided Synthetic intermediate for bioactive molecules
Indole-5-carboxylic acid Carboxylic acid (5) -COOH 1670-81-1 Research reagent, organic synthesis
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Cyclopentylamino (7), Phenyl (2), Carboxylic acid (5) -NH-C₅H₉, -C₆H₅, -COOH 1120332-41-3 Specialty chemical for drug discovery

Key Observations

Functional Group Diversity: The borono group in this compound distinguishes it from halogenated (e.g., chloro in ) or amino-substituted (e.g., cyclopentylamino in ) analogs. Boronic acids are pivotal in cross-coupling reactions, enabling carbon-carbon bond formation, which is less common in carboxylic acid- or halogen-substituted indoles. Carboxylic acid groups (positions 2, 5, or 7) enhance water solubility and metal-binding capacity, critical for biological activity or coordination chemistry .

Synthetic Utility: The compound in (3-phenyl-1H-indazole-7-carboxylic acid) was synthesized via palladium-catalyzed Suzuki-Miyaura coupling using phenylboronic acid, highlighting the relevance of boron-containing intermediates in such methodologies . This suggests that this compound could serve as a reactant in analogous reactions to generate aryl-indole hybrids. Bromo- and fluoro-substituted indole carboxamides (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide in ) demonstrate the pharmaceutical relevance of halogenated indoles, whereas the borono variant may offer orthogonal reactivity for diversification.

Thermal and Physical Properties: While melting points (mp) for indole-5-carboxylic acid (208–210°C) and indole-6-carboxylic acid (256–259°C) are documented , data for the borono analog are absent. The borono group’s electron-deficient nature may lower mp compared to halogenated derivatives.

Safety and Handling: Safety Data Sheets (SDS) for analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid emphasize precautions for respiratory irritation and recommend R&D use only .

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